2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1040674-62-1
VCID: VC11937832
InChI: InChI=1S/C28H28N4O3/c1-5-20-6-8-21(9-7-20)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)35-27(29-25)22-10-12-23(13-11-22)34-18(2)3/h6-16,18H,5,17H2,1-4H3
SMILES: CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Molecular Formula: C28H28N4O3
Molecular Weight: 468.5 g/mol

2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1040674-62-1

Cat. No.: VC11937832

Molecular Formula: C28H28N4O3

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1040674-62-1

Specification

CAS No. 1040674-62-1
Molecular Formula C28H28N4O3
Molecular Weight 468.5 g/mol
IUPAC Name 2-(4-ethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C28H28N4O3/c1-5-20-6-8-21(9-7-20)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)35-27(29-25)22-10-12-23(13-11-22)34-18(2)3/h6-16,18H,5,17H2,1-4H3
Standard InChI Key DGWRVRHROAKBJY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C

Introduction

Key Characteristics:

PropertyDetails
Molecular FormulaC26_{26}H26_{26}N4_{4}O3_{3}
Functional GroupsAromatic rings, oxazole, ether (propan-2-yloxy), and ketone functionality.
Molecular WeightApprox. 442 g/mol

The combination of aromaticity, heterocycles, and electron-donating/withdrawing groups suggests potential for diverse reactivity and biological interactions.

Synthesis

Although no direct synthesis pathway for this specific compound was identified in the provided sources, similar heterocyclic structures are typically synthesized through multistep reactions involving:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Cyclization reactions involving hydrazines and α-diketones or α-halo ketones.

  • Attachment of Substituents:

    • The oxazole moiety may be introduced via cyclization of α-amino ketones with carboxylic acids or esters.

    • The ether group (propan-2-yloxy) can be added using Williamson ether synthesis.

  • Final Assembly:

    • Coupling reactions to attach the substituents (e.g., Suzuki coupling or alkylation).

Medicinal Chemistry

Heterocyclic compounds like pyrazolo[1,5-a]pyrazines and oxazoles are known for their pharmacological properties:

  • Antimicrobial Activity: Many pyrazole derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzymes or membranes.

  • Anti-inflammatory Effects: The aromatic systems may inhibit cyclooxygenase enzymes.

  • Anticancer Potential: Pyrazolo[1,5-a]pyrazine frameworks have been explored as kinase inhibitors in cancer therapy.

Material Science

The compound's aromatic and heterocyclic nature suggests potential use in:

  • Organic semiconductors.

  • Light-emitting diodes (LEDs).

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to protons and carbons in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., C=O stretch for ketone).
X-ray CrystallographyProvides detailed three-dimensional structure if crystals are obtained.

Limitations and Future Directions

While the compound holds promise in various fields, challenges include:

  • Complex synthesis requiring multiple steps.

  • Limited solubility due to its large aromatic system.

Future research could focus on optimizing synthetic routes and exploring derivatives for enhanced biological or material properties.

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